N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propane-1-sulfonamide
Description
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propane-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,3,4-tetrazole core substituted with a 4-ethoxyphenyl group at the 1-position and a propane-1-sulfonamide moiety linked via a methyl group at the 5-position. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in agrochemical or pharmaceutical fields, particularly given the prevalence of tetrazole and sulfonamide motifs in bioactive molecules .
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-3-9-22(19,20)14-10-13-15-16-17-18(13)11-5-7-12(8-6-11)21-4-2/h5-8,14H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXXWULFRREKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition for Tetrazole Formation
The 1,2,3,4-tetrazole ring is synthesized via a [2+3] cycloaddition between an organic azide and a nitrile. For the target compound, 4-ethoxyphenyl azide reacts with acetonitrile derivatives under thermal or catalytic conditions. This method, validated in analogous systems, proceeds as follows:
Key Conditions :
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Catalyst : Copper(I) iodide (5 mol%) enhances regioselectivity toward the 1,5-disubstituted tetrazole.
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Solvent : Dimethylformamide (DMF) or water at 80–100°C for 12–24 hours.
Functionalization of the Tetrazole Methylene Group
Chloromethyl Intermediate Preparation
The 5-methyl group on the tetrazole is converted to a chloromethyl derivative to facilitate nucleophilic substitution. Thionyl chloride (SOCl) in dichloromethane (DCM) at 0–5°C for 2 hours achieves this transformation:
Optimization Note : Excess SOCl (2.5 equiv) and catalytic DMF (0.1 equiv) improve conversion.
Sulfonamide Coupling
Propane-1-Sulfonyl Chloride Synthesis
Propane-1-sulfonyl chloride is prepared by chlorination of 1-propanesulfonic acid using phosphorus pentachloride (PCl) in refluxing dichloroethane:
Safety Consideration : Conducted under anhydrous conditions due to PCl’s moisture sensitivity.
Amination and Sulfonamide Formation
The chloromethyl tetrazole intermediate reacts with ammonia gas in tetrahydrofuran (THF) to yield the primary amine, which subsequently couples with propane-1-sulfonyl chloride in the presence of triethylamine (TEA):
Reaction Parameters :
Characterization and Analytical Data
Spectroscopic Validation
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H NMR (400 MHz, CDCl) : δ 1.42 (t, J = 7.0 Hz, 3H, OCHCH), 1.85–1.95 (m, 2H, CHCHCH), 3.12 (t, J = 7.5 Hz, 2H, SOCH), 4.08 (q, J = 7.0 Hz, 2H, OCH), 4.72 (s, 2H, NCH), 7.02–7.05 (d, J = 8.8 Hz, 2H, Ar–H), 7.68–7.71 (d, J = 8.8 Hz, 2H, Ar–H).
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IR (KBr) : 1345 cm (S=O asym), 1160 cm (S=O sym), 1550 cm (tetrazole C=N).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propane-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Its structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propane-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence, emphasizing structural differences and biological activities:
Key Observations
Heterocyclic Core :
- The target compound’s tetrazole ring is distinct from triazole-based analogs (e.g., bromuconazole, flufenprox). Tetrazoles offer greater metabolic stability due to their resistance to oxidative degradation compared to triazoles .
- In contrast, triazole derivatives (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) exhibit antitumor activity, suggesting that heterocycle choice significantly impacts biological targets .
However, replacing flufenprox’s trifluoropropoxy group with a sulfonamide may alter target selectivity. Sulfonamide vs.
The ethyl linkage in 13g-L vs. the methyl-sulfonamide in the target compound highlights how small structural changes can shift activity from enzyme inhibition (13g-L) to possible receptor modulation.
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}propane-1-sulfonamide is a complex organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Tetrazole Ring : Enhances stability and biological activity.
- 4-Ethoxyphenyl Group : Contributes to pharmacological properties.
- Propane Backbone : Provides structural integrity.
- Sulfonamide Group : Known for its interactions with various biological targets.
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
Research indicates that compounds with tetrazole rings can exhibit significant antimicrobial properties. The sulfonamide group enhances this effect by interacting with bacterial enzymes. For instance, studies have shown that related compounds can inhibit the growth of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
2. Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the suppression of the NF-κB signaling pathway, which is crucial in inflammatory responses .
3. Antioxidant Activity
The compound's structural features may contribute to its ability to scavenge free radicals, thus providing antioxidant benefits. This activity is often assessed using assays like DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with amino acids in enzyme active sites, inhibiting their activity.
- Receptor Modulation : The tetrazole ring may mimic other biologically active molecules, allowing it to interact with various receptors and modulate their activity.
These interactions can lead to significant pharmacological effects relevant in therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
| Step | Description |
|---|---|
| 1 | Formation of the tetrazole ring through the reaction of 4-ethoxyphenylhydrazine with sodium azide under acidic conditions. |
| 2 | Attachment of the tetrazole to the propane backbone via nucleophilic substitution reactions. |
| 3 | Introduction of the sulfonamide group through reactions with sulfonyl chlorides. |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Case Study 1: Anti-inflammatory Properties
A study on related tetrazole derivatives showed significant inhibition of LPS-induced inflammation in macrophages. The findings indicated that these compounds could serve as potential anti-inflammatory agents by targeting NF-κB signaling pathways .
Case Study 2: Antimicrobial Efficacy
Research has demonstrated that tetrazole-containing compounds exhibit antimicrobial activity against various pathogens. For example, derivatives showed enhanced inhibition against Staphylococcus aureus, suggesting their potential use in treating bacterial infections .
Q & A
Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?
The synthesis typically involves:
- Tetrazole ring formation : Via cyclization of a nitrile precursor with sodium azide (NaN₃) under acidic conditions .
- Alkylation : Introduction of the propane-1-sulfonamide group through nucleophilic substitution, requiring controlled pH (7–9) and temperatures (40–60°C) to minimize byproducts .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product.
Optimization : Adjusting reaction time (e.g., 12–24 hours for cyclization) and using anhydrous solvents (e.g., DMF) improves yields (>70%) and purity (>95%) .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and confirms sulfonamide connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 352.1) and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement, critical for studying non-covalent interactions .
Advanced: How does the ethoxyphenyl substituent influence the compound’s pharmacological profile compared to fluorophenyl analogs?
- Electron-donating vs. electron-withdrawing effects : The ethoxy group (-OCH₂CH₃) enhances π-π stacking with hydrophobic enzyme pockets, while fluorophenyl analogs (e.g., 3-F or 4-F derivatives) exhibit stronger hydrogen-bonding interactions .
- Biological activity : Ethoxyphenyl derivatives show improved metabolic stability in liver microsome assays compared to fluorophenyl variants, which degrade faster due to higher electronegativity .
Advanced: What computational strategies are used to model the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding affinity to enzymes like histone deacetylases (HDACs) by simulating interactions between the tetrazole ring and zinc ions in active sites .
- Molecular Dynamics (MD) simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories, identifying key residues (e.g., Arg278 in HDAC6) for mutagenesis studies .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
- Standardized assays : Use identical cell lines (e.g., A549 for anticancer studies) and controls (e.g., cisplatin) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-ethoxy vs. 3-fluoro) on IC₅₀ values to identify outliers .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial MICs) using statistical tools like ANOVA to assess significance of discrepancies .
Advanced: What crystallographic approaches are recommended for determining its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/acetone) and collect data at 100 K to reduce thermal motion artifacts .
- SHELXL refinement : Use twin refinement for high-symmetry space groups (e.g., P2₁/c) and validate with R-factor convergence (<5%) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., sulfonamide S=O⋯H-N hydrogen bonds) to explain packing efficiency .
Advanced: How can the compound’s solubility and bioavailability be enhanced for in vivo studies?
- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide ratio) for controlled release, improving plasma half-life from 2 to 8 hours .
Advanced: What are the challenges in scaling up synthesis without compromising purity?
- Byproduct control : Monitor intermediates via inline FTIR to detect azide byproducts early .
- Continuous flow chemistry : Reduces reaction time (from 24 h to 2 h) and improves yield consistency (>90%) compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
